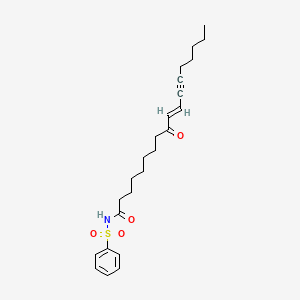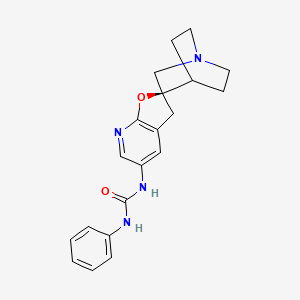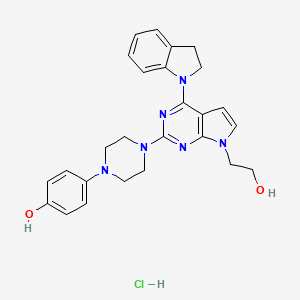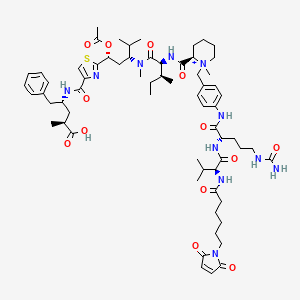
(E)-Ginsenoside F4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ginsenoside F4 is a rare saponin compound found in the roots of Panax ginseng, a traditional medicinal plant belonging to the Araliaceae family. Ginsenosides are the primary active components of ginseng, known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. Ginsenoside F4, in particular, has garnered attention for its potential therapeutic applications and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions: Ginsenoside F4 can be synthesized through the hydrolysis of major ginsenosides such as ginsenoside Rb1, Rb2, Rc, and Rd. The hydrolysis process involves the use of specific enzymes or acidic conditions to remove sugar moieties from the parent ginsenosides, resulting in the formation of ginsenoside F4. The reaction conditions typically include:
Enzymatic Hydrolysis: Utilizing glycosidases to selectively cleave glycosidic bonds.
Acid Hydrolysis: Employing dilute acids such as hydrochloric acid under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of ginsenoside F4 involves the extraction of ginsenosides from ginseng roots followed by purification processes. The steps include:
Extraction: Using solvents like ethanol or methanol to extract ginsenosides from ginseng roots.
Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify ginsenoside F4 from the extract.
化学反应分析
Types of Reactions: Ginsenoside F4 undergoes various chemical reactions, including:
Oxidation: Ginsenoside F4 can be oxidized to form different derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on ginsenoside F4, potentially enhancing its bioactivity.
Substitution: Substitution reactions involve replacing specific functional groups on the ginsenoside molecule to create new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ginsenoside F4, each with unique pharmacological properties.
科学研究应用
Chemistry: Used as a precursor for synthesizing novel ginsenoside derivatives with enhanced bioactivity.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective effects. Ginsenoside F4 has shown promise in inhibiting tumor growth, reducing inflammation, and protecting neurons from damage.
Industry: Utilized in the development of functional foods, dietary supplements, and pharmaceuticals due to its health-promoting properties.
作用机制
Ginsenoside F4 exerts its effects through various molecular targets and pathways:
Anti-Cancer: Inhibits the activation of p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway, leading to reduced tumor cell proliferation and increased apoptosis.
Anti-Inflammatory: Modulates the release of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB) pathway.
Neuroprotection: Protects neurons by reducing oxidative stress and inhibiting the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases.
相似化合物的比较
Ginsenoside F4 is unique among ginsenosides due to its specific chemical structure and pharmacological properties. Similar compounds include:
Ginsenoside Rb1: A major ginsenoside with anti-inflammatory and neuroprotective effects.
Ginsenoside Rg3: Known for its potent anti-cancer properties.
Ginsenoside Rh2: Exhibits strong anti-tumor and immune-modulating effects.
Compared to these compounds, ginsenoside F4 has distinct advantages in terms of its ability to modulate multiple signaling pathways and its potential for therapeutic applications in various diseases.
属性
分子式 |
C42H70O12 |
|---|---|
分子量 |
767.0 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,38+,40+,41+,42+/m0/s1 |
InChI 键 |
QOMBXPYXWGTFNR-PWAOTOFHSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5/C(=C/CC=C(C)C)/C)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)



![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)




![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)


![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
